![molecular formula C19H13Cl2NO3S B2855304 2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate CAS No. 338785-71-0](/img/structure/B2855304.png)
2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate
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Overview
Description
Difenoconazole is a broad-spectrum fungicide used for disease control in many fruits, vegetables, cereals, and other field crops . It has preventive and curative action and acts by inhibition of demethylation during ergosterol synthesis .
Molecular Structure Analysis
The molecular formula of Difenoconazole is C19H17Cl2N3O3 with a molecular mass of 406.3 . It is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups .Physical And Chemical Properties Analysis
Difenoconazole is a white, odourless, fine crystalline powder with a melting point of 82 – 83 °C and a relative density of 1.39 at 22 °C . It has a vapour pressure of 3.32 × 10-8 Pa at 25 °C and a solubility in water of 15 mg/L .Scientific Research Applications
Anti-inflammatory Pharmaceuticals
This compound has been synthesized and studied for its potential anti-inflammatory properties. It’s part of a class of compounds that have shown moderate to excellent anti-inflammatory activity in carrageenan-induced rat paw edema assays . These findings are significant as they could lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects than current medications.
Synthesis of Aryl-Acetic Acid Hydrazides
The compound is used in the synthesis of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides . These hydrazides have been explored for their anti-inflammatory activities, which are crucial in the medicinal chemistry field for creating safer and more effective therapeutic agents.
Material Science: Development of Fluorinated Polyimides
In material science, derivatives of this compound have been utilized in the creation of fluorinated polyimides . These materials are known for their excellent thermal stability, mechanical properties, and lower dielectric constants, making them suitable for advanced electronic applications.
Polymer Research
The compound’s derivatives are also significant in polymer research, particularly in the synthesis of organosoluble and light-colored fluorinated polyimides . These polymers have applications in various fields, including the aerospace industry, due to their high strength-to-weight ratio and resistance to extreme temperatures.
Chemical Research: Conformational Studies
The compound has been used in chemical research to study the conformational behavior of molecules using techniques like proton nuclear magnetic resonance . Understanding the stereochemistry of molecules is essential for the design of drugs with specific biological activities.
Advanced Coatings and Insulating Materials
Due to its structural properties, this compound can be used to develop advanced coatings and insulating materials. The fluorinated polyimides derived from it exhibit low color intensity and moisture absorption, which are desirable traits for coatings in electronics and other industries .
Mechanism of Action
Target of Action
The primary target of this compound is sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound acts as an inhibitor of sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane, which is detrimental to the growth and reproduction of fungi .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Its depletion leads to an accumulation of 14α-methyl sterols, which alters the structure and function of the cell membrane, thereby inhibiting fungal growth .
Pharmacokinetics
Similar compounds like difenoconazole have been found to be practically immobile in soil, with strong adsorption to soil particles and low potential to leach below the top soil layer . This suggests that the compound may have similar properties, but further studies are needed to confirm this.
Result of Action
The inhibition of ergosterol synthesis by the compound leads to a series of cellular effects. The most significant is the alteration of the fungal cell membrane’s structure and function, which inhibits the growth and reproduction of the fungi . This makes the compound an effective antifungal agent .
Safety and Hazards
properties
IUPAC Name |
1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3S/c20-13-4-6-14(7-5-13)25-15-8-9-16(17(21)11-15)18(23)12-26-19-3-1-2-10-22(19)24/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHVNZHAHWAZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC(=O)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate |
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